AZD8055

概要

説明

AZD-8055は、哺乳類ラパマイシン標的タンパク質キナーゼ(mTORキナーゼ)の強力で選択的な経口バイオアベイラブルなATP競合阻害剤です。mTORキナーゼは、ホスホイノシチド3キナーゼ様キナーゼスーパーファミリーに属するセリン/スレオニンキナーゼです。 それは、ミトゲン、エネルギー、および栄養素のレベルを感知することにより、細胞の成長、細胞の生存、およびオートファジーの中心的な制御因子として機能します .

科学的研究の応用

AZD-8055 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is extensively used in cancer research due to its ability to inhibit the mammalian target of rapamycin kinase, leading to the inhibition of tumor cell growth and proliferation . AZD-8055 has shown promising results in preclinical studies, demonstrating its potential as an anticancer agent. It is also used in studies related to autophagy, cell metabolism, and signal transduction pathways .

作用機序

AZD-8055は、哺乳類ラパマイシン標的タンパク質キナーゼの活性を阻害することで効果を発揮します。 それは、哺乳類ラパマイシン標的タンパク質複合体1と哺乳類ラパマイシン標的タンパク質複合体2の両方を標的にし、それぞれの基質のリン酸化を阻害します . この阻害は、タンパク質合成、細胞の成長、および生存経路の抑制につながります。 AZD-8055の分子標的は、細胞の成長と代謝の重要な調節因子であるp70S6K、4E-BP1、およびAKTです .

類似の化合物との比較

AZD-8055は、哺乳類ラパマイシン標的タンパク質キナーゼの阻害剤としての高い選択性と効力においてユニークです。 それは、すべてのクラスIホスホイノシチド3キナーゼアイソフォームおよびホスホイノシチド3キナーゼ様キナーゼファミリーの他のメンバーに対して優れた選択性を示します . 類似の化合物には、ホスホイノシチド3キナーゼ経路を阻害しますが、選択性と効力プロファイルが異なる可能性のあるLY294002、PI-103、NVP-BEZ235、およびXL-765が含まれます .

生化学分析

Biochemical Properties

AZD8055 plays a crucial role in biochemical reactions by inhibiting the activity of mTOR kinase, which is a central regulator of cell growth, proliferation, and survival. The compound interacts with several enzymes, proteins, and other biomolecules, including mTORC1 and mTORC2 complexes. This compound inhibits the phosphorylation of mTORC1 substrates p70S6K and 4E-BP1, as well as the mTORC2 substrate AKT . This inhibition leads to a significant reduction in cap-dependent translation and downstream signaling pathways, ultimately affecting cell growth and survival.

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation, inducing autophagy, and promoting apoptosis. In cancer cells, this compound has been shown to inhibit the phosphorylation of key signaling proteins, such as p70S6K and AKT, thereby disrupting cell signaling pathways and gene expression . Additionally, this compound affects cellular metabolism by altering glycolytic pathways and mitochondrial respiration, leading to reduced glucose consumption and metabolic disruption .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of mTOR kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets, such as p70S6K and 4E-BP1 in the mTORC1 complex, and AKT in the mTORC2 complex . By blocking these phosphorylation events, this compound effectively disrupts mTOR-mediated signaling pathways, leading to reduced cell growth, proliferation, and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is rapidly absorbed, with a median time to maximum concentration (tmax) of approximately 0.5 hours . This compound induces a dose-dependent pharmacodynamic effect on phosphorylated S6 and phosphorylated AKT, leading to tumor growth inhibition in vivo . Long-term studies have shown that this compound can maintain its inhibitory effects on mTOR signaling pathways, resulting in sustained tumor growth inhibition and regression in xenograft models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In preclinical studies, this compound has demonstrated dose-dependent tumor growth inhibition in various xenograft models. For instance, oral administration of this compound at doses of 10 mg/kg and 20 mg/kg resulted in tumor growth inhibition of 57% and 85%, respectively . Higher doses of this compound have been associated with increased toxicity, including elevated transaminase levels and fatigue .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its inhibition of mTOR signaling. The compound disrupts glycolytic pathways and mitochondrial respiration, leading to altered metabolic flux and reduced glucose consumption . Additionally, this compound impairs autophagy and enhances the mitochondrial unfolded protein response (mitoUPR) cell stress response pathway .

Transport and Distribution

Within cells and tissues, this compound is rapidly absorbed and distributed. The compound’s pharmacokinetics indicate a median tmax of approximately 0.5 hours, with exposure increasing with higher doses . This compound’s distribution within tissues is influenced by its interactions with transporters and binding proteins, which facilitate its localization and accumulation in target cells .

Subcellular Localization

This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with mTOR complexes. The compound’s activity is directed towards the inhibition of mTORC1 and mTORC2, leading to reduced phosphorylation of downstream targets . This compound’s localization and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments and organelles.

準備方法

AZD-8055の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかの段階が含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 AZD-8055は、in vitro研究のためにジメチルスルホキシド中の10 mmol / Lストック溶液として調製されていることが知られています . AZD-8055の工業生産方法は、機密情報であり、高純度と収率を保証するために、高度な化学合成技術を採用しています。

化学反応の分析

AZD-8055は、主に哺乳類ラパマイシン標的タンパク質キナーゼとの相互作用に焦点を当てて、さまざまな化学反応を起こします。 それはATPと競合的に結合し、p70S6Kおよび4E-BP1などの哺乳類ラパマイシン標的タンパク質複合体1基質、ならびにAKTなどの哺乳類ラパマイシン標的タンパク質複合体2基質のリン酸化を阻害します . これらの反応から生成される主要な生成物には、細胞の成長と生存に重要な役割を果たすリン酸化タンパク質が含まれます。

科学研究への応用

AZD-8055は、科学研究、特に化学、生物学、医学、および産業の分野において重要な応用を持っています。 腫瘍細胞の成長と増殖を阻害することにより、哺乳類ラパマイシン標的タンパク質キナーゼを阻害する能力により、癌研究で広く使用されています . AZD-8055は、前臨床試験で有望な結果を示しており、抗癌剤としての可能性を示しています。 それはまた、オートファジー、細胞代謝、およびシグナル伝達経路に関連する研究で使用されています .

類似化合物との比較

AZD-8055 is unique in its high selectivity and potency as an inhibitor of the mammalian target of rapamycin kinase. It shows excellent selectivity against all class I phosphatidylinositol 3-kinase isoforms and other members of the phosphatidylinositol 3-kinase-like kinase family . Similar compounds include LY294002, PI-103, NVP-BEZ235, and XL-765, which also inhibit the phosphatidylinositol 3-kinase pathway but may have different selectivity and potency profiles .

特性

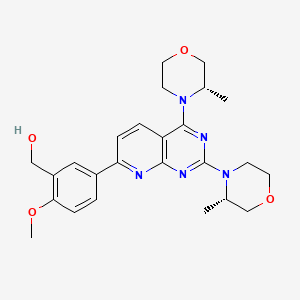

IUPAC Name |

[5-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c1-16-14-33-10-8-29(16)24-20-5-6-21(18-4-7-22(32-3)19(12-18)13-31)26-23(20)27-25(28-24)30-9-11-34-15-17(30)2/h4-7,12,16-17,31H,8-11,13-15H2,1-3H3/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLFRAWTRWDEDF-IRXDYDNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOCC5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=C(C=C4)OC)CO)N5CCOC[C@@H]5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020704 | |

| Record name | AZD 8055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1009298-09-2 | |

| Record name | 5-[2,4-Bis[(3S)-3-methyl-4-morpholinyl]pyrido[2,3-d]pyrimidin-7-yl]-2-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1009298-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-8055 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-8055 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12774 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD 8055 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5-(2,4-bis((3S)-3-methylmorpholin-4-yl)pyrido(2,3-d)pyrimidin-7-yl)-2-methoxyphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-8055 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970JJ37FPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。